molecular formula C2H3IN4 B1283182 5-Iodo-1-methyl-1H-tetrazole CAS No. 33452-18-5

5-Iodo-1-methyl-1H-tetrazole

Cat. No. B1283182
CAS RN: 33452-18-5
M. Wt: 209.98 g/mol
InChI Key: HOTGKPZHBAAUIM-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability among heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are recognized for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar acidities but increased lipophilicity and metabolic resistance . These compounds have found applications in various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and drug design .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 5-iodo-1-methyl-1H-tetrazole, has been the subject of significant research efforts aimed at developing more efficient and eco-friendly methods. Various approaches have been explored, such as microwave-assisted synthesis, the use of heterogeneous catalysts, and the employment of nanoparticles as catalysts . A hydrothermal synthesis method has been reported for a related compound, 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which demonstrates the potential for clean and safe synthesis routes for tetrazole derivatives . Additionally, the selective 1-substitution reaction of tetrazoles has been developed, which could be relevant for the synthesis of 5-iodo-1-methyl-1H-tetrazole .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied using techniques such as X-ray crystallography. For instance, the crystal structures of various tetrazole derivatives have been determined, revealing that the tetrazole rings are essentially planar . The structural analysis of these compounds is crucial for understanding their reactivity and interactions in biological systems or other applications.

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, including nitration, which has been investigated for different amino-tetrazole derivatives . The reaction of 1-methyl-1H-tetrazoline-5-thione with iodine has been studied, leading to the formation of a stable σ-complex and, under different conditions, a disulfide product . These reactions highlight the reactivity of tetrazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their high nitrogen content and molecular structure. For example, the nitration products of amino-tetrazoles have been characterized and found to be endothermic compounds with significant explosive performance, comparable to common explosives like TNT and RDX . The solvent-mediated reactions of tetrazoles also reveal their reactivity and the potential for forming stable complexes or products with unique supramolecular structures .

Scientific Research Applications

Energetic Material Synthesis

5-Iodo-1-methyl-1H-tetrazole derivatives have been studied for their applications in energetic materials. For instance, nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles have been characterized for their potential use in explosives. These compounds, including 1-methyl-5-(nitrimino)-1H-tetrazole, have been found to have properties comparable to common explosives like TNT and RDX (Klapötke & Stierstorfer, 2007).

Medicinal Chemistry Applications

5-Substituted 1H-tetrazoles, such as 5-Iodo-1-methyl-1H-tetrazole, are significant in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids, contributing to the development of clinical drugs. This includes drugs like losartan, cefazolin, and alfentanil, which contain the tetrazole moiety (Mittal & Awasthi, 2019).

Synthesis of High-density Energetic Compounds

Research in the field of high-energy materials has leveraged 5-substituted tetrazole moieties, including 5-Iodo-1-methyl-1H-tetrazole derivatives. These materials, due to their high nitrogen content, have been explored for their potential in creating more environmentally friendly explosives with high thermal stability and good stabilities towards physical stimuli (Joo & Shreeve, 2010).

Corrosion Inhibition

Tetrazole derivatives, including 5-Iodo-1-methyl-1H-tetrazole, have been studied as corrosion inhibitors for metals like copper in chloride solutions. They have demonstrated significant efficiency in preventing corrosion, with some derivatives showing up to 99% efficiency (Zucchi, Trabanelli & Fonsati, 1996).

properties

IUPAC Name

5-iodo-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGKPZHBAAUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557682
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methyl-1H-tetrazole

CAS RN

33452-18-5
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1-methyl-1H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… 4 , filtered, and concentrated in vacuo to give 5-iodo-1-methyl-1H-tetrazole (0.48 g, 36% yield) … Prepared according to general method B with 5-iodo-1-methyl-1H-tetrazole to give 56 (6.6 …
Number of citations: 14 pubs.acs.org

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